S 6123

Description

Historical Context of Oxazolidinone Antibacterial Discovery

The oxazolidinone class represents a significant outcome of these efforts, distinguished by a synthetic heterocyclic ring structure containing one oxygen atom, one nitrogen atom, and three carbon atoms britannica.com. The discovery of antibacterial oxazolidinone compounds dates back to the 1980s. toku-e.com

Early Initiatives in Novel Antimicrobial Development

In the 1980s, the landscape of antibiotic development was perceived by some as "mature," with numerous antibiotics available. However, this period also saw the rise of resistance in Gram-positive bacteria like staphylococci, streptococci, and enterococci, highlighting the need for new drug classes unimib.it. Pharmaceutical research initiatives during this time aimed to discover agents effective against these emerging resistant strains mdpi.comunimib.it.

Identification of S-6123 as an Initial Lead Compound in the Oxazolidinone Series

Within these early development programs, certain oxazolidinones were identified as possessing antibacterial activities. EI DuPont de Nemours and Co., Inc. discovered these compounds in 1978. researchgate.net An initial lead compound in this series was a 5-hydroxymethyl-2-oxazolidinone named S-6123. researchgate.net S-6123 was developed from modifications of earlier structures and served as a starting point for further structure-activity relationship studies within the oxazolidinone class. unimib.itresearchgate.net Subsequent optimization efforts based on compounds like S-6123 led to the description of more promising agents such as DuP 105 and DuP 721. researchgate.netacs.org

Significance of S-6123 in Advancing Antibacterial Research

S-6123, despite demonstrating only moderate in vitro antibacterial activity against certain human pathogens, played a crucial role in the advancement of antibacterial research. acs.orgnih.gov

Contribution to the Elucidation of Unique Antimicrobial Mechanisms

Studies conducted to define the mechanism of action of S-6123 revealed that it inhibited ribosomal protein synthesis. researchgate.netnih.gov Crucially, this inhibition occurred without affecting DNA or RNA synthesis. researchgate.netnih.govmedchemexpress.com This finding was significant because it indicated that S-6123 represented a new series of antibacterial agents with a mechanism of action distinct from other known natural or synthetic antibacterial compounds at the time. researchgate.netnih.govnih.gov This unique mode of action, targeting bacterial protein synthesis at an early stage, specifically by binding to the 23S ribosomal RNA of the 50S ribosomal subunit, became a hallmark of the oxazolidinone class and contributed significantly to understanding novel ways to combat bacterial infections mdpi.commdpi.comnih.gov. The study of S-6123 helped pave the way for the development of later oxazolidinones, such as linezolid (B1675486), which also act by inhibiting protein synthesis through a unique mechanism researchgate.netresearchgate.netmdpi.com.

In Vitro Activity of S-6123

Research evaluating the in vitro activity of S-6123 compared it with other orally administered agents against a range of clinical isolates. The compound showed moderate activity against a significant percentage of staphylococci, nonenterococcal streptococci, and Haemophilus influenzae, including strains resistant to beta-lactam antibiotics. researchgate.netnih.gov However, S-6123 exhibited minimal activity against enterococci and facultative gram-negative bacilli. researchgate.netnih.gov

| Microorganism Group | Activity Level | MIC Range (µg/ml) | Percentage of Strains Inhibited (at specified MICs) |

| Staphylococci | Moderate | 16 to 64 | 90% |

| Nonenterococcal streptococci | Moderate | 16 to 64 | 90% |

| Haemophilus influenzae | Moderate | 16 to 64 | 90% |

| Enterococci | Minimal | > 64 | Not specified (minimally active) |

| Facultative gram-negative bacilli | Minimal | > 64 | Not specified (minimally active) |

Note: MICs are approximate ranges based on the provided source. researchgate.netnih.gov

Despite its moderate in vitro activity, S-6123 demonstrated significant activity in a lethal rat Escherichia coli peritonitis model, even at serum concentrations considerably lower than the in vitro minimum inhibitory concentration (MIC) against the infecting organism. nih.govnih.gov The drug primarily demonstrated bacteriostatic activity against susceptible organisms. nih.govnih.gov

Detailed Research Findings on Mechanism of Action

Further studies into the mechanism of S-6123 confirmed its role as an inhibitor of ribosomal protein synthesis. This was a key finding, as it differentiated oxazolidinones from other antibiotic classes that target different cellular processes like DNA or RNA synthesis, or cell wall biosynthesis researchgate.netnih.govlumenlearning.com. This unique target site and mechanism of action provided a foundation for the development of a new class of synthetic antibacterial agents capable of addressing infections caused by bacteria resistant to existing drugs researchgate.netnih.govnih.gov.

| Cellular Process Targeted by S-6123 | Effect |

| Ribosomal Protein Synthesis | Inhibited |

| DNA Synthesis | Not Inhibited |

| RNA Synthesis | Not Inhibited |

This specific inhibition of protein synthesis at the ribosomal level, particularly the binding to the 50S ribosomal subunit, is now understood to be the primary mode of action for oxazolidinones, preventing the formation of the 70S ribosomal complex essential for bacterial translation mdpi.comnih.gov.

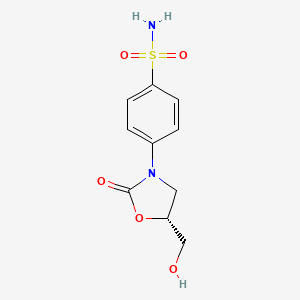

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(5R)-5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5S/c11-18(15,16)9-3-1-7(2-4-9)12-5-8(6-13)17-10(12)14/h1-4,8,13H,5-6H2,(H2,11,15,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDDLNAGDYFFOJ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=C(C=C2)S(=O)(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC(=O)N1C2=CC=C(C=C2)S(=O)(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201007609 | |

| Record name | 4-[5-(Hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201007609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87508-45-0 | |

| Record name | S 6123 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087508450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[5-(Hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201007609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanism of Action of S 6123

Fundamental Mechanism: Inhibition of Ribosomal Protein Synthesis

The primary mode of action of S-6123 involves the inhibition of ribosomal protein synthesis in bacteria. nih.govnih.govasm.org This fundamental mechanism disrupts the ability of bacteria to produce essential proteins, thereby inhibiting their growth and proliferation. nih.gov

Distinction from DNA and RNA Synthesis Inhibition

A key characteristic of S-6123's mechanism is its selectivity. Studies have shown that S-6123 inhibits ribosomal protein synthesis without inhibiting the synthesis of DNA or RNA. nih.govnih.govasm.org This distinction highlights a specific interference with the translation process, leaving the earlier steps of genetic information flow (replication and transcription) unaffected. nih.govnih.govasm.org

Interference with Bacterial Translation Initiation

S-6123 exerts its inhibitory effect at an early stage of bacterial translation. asm.orgorthobullets.com Research indicates that oxazolidinones, including S-6123 by class, interfere with the initiation phase of protein synthesis. asm.orgorthobullets.com This involves disrupting the formation of the bacterial translation initiation complex, a crucial step before the elongation of the polypeptide chain begins. orthobullets.comfrontiersin.org

Specific Molecular Interactions with the Ribosome

The inhibitory activity of S-6123 stems from its specific interactions with the bacterial ribosome, the cellular machinery responsible for protein synthesis. nih.gov

Binding to the 23S Ribosomal RNA (rRNA) Subunit

S-6123 has been shown to bind to the bacterial ribosome. Specifically, oxazolidinones, including S-6123, interact with the 50S ribosomal subunit. medchemexpress.com Further studies on oxazolidinones have localized their binding site to the 23S ribosomal RNA (rRNA), a key component of the 50S subunit. nih.govmedchemexpress.com This binding to the 23S rRNA is critical for their mechanism of action. nih.gov

Interference with Initiator fMet-tRNA Binding to the P-site

A significant aspect of S-6123's mechanism is its interference with the binding of the initiator fMet-tRNA to the ribosomal P-site. asm.orgasm.orgfrontiersin.org The P-site is where the initiator tRNA, carrying formylmethionine (fMet), normally binds to begin protein synthesis. frontiersin.orgfrontiersin.org By interfering with fMet-tRNA binding to the P-site, S-6123 prevents the proper assembly of the initiation complex, thereby halting protein synthesis at its outset. orthobullets.comasm.orgfrontiersin.org This inhibition of fMet-tRNA binding is competitive with respect to the concentration of fMet-tRNA, suggesting a direct interference at the binding site. asm.orgasm.org

Comparative Analysis of S-6123 Mechanism with Advanced Oxazolidinone Analogs

S-6123 is described as a new compound within the oxazolidinone series. nih.govnih.gov The mechanism of action observed for S-6123 aligns with the general understanding of how oxazolidinone antibiotics function. Advanced oxazolidinone analogs, such as linezolid (B1675486) and eperezolid (B1671371), also primarily inhibit bacterial protein synthesis by targeting the ribosome and interfering with translation initiation. orthobullets.comresearchgate.net These analogs are known to bind to the 50S ribosomal subunit, specifically interacting with the 23S rRNA, similar to the reported binding of oxazolidinones. nih.govresearchgate.net Research on other oxazolidinones has demonstrated their ability to inhibit the formation of the 70S initiation complex and interfere with fMet-tRNA binding to the P-site. orthobullets.comasm.orgasm.org While specific detailed comparative data on the molecular interactions and binding affinities directly comparing S-6123 to every advanced analog were not extensively available in the provided search results, the shared fundamental mechanism of inhibiting protein synthesis initiation through ribosomal interaction, particularly involving the 23S rRNA and fMet-tRNA binding at the P-site, underscores their common mode of antibacterial action as a class. orthobullets.comnih.govasm.orgasm.orgfrontiersin.orgresearchgate.net

Detailed research findings on S-6123's activity include its minimum inhibitory concentrations (MICs) against various bacteria. S-6123 demonstrated moderate activity against a significant percentage of staphylococci, nonenterococcal streptococci, and Haemophilus influenzae. nih.govnih.gov The MIC values for S-6123 against certain Gram-positive bacteria have been reported as follows:

| Bacterial Species | MIC (μg/ml) |

| Streptococcus pyogenes | 16 |

| Streptococcus agalactiae | 32 |

| Group C and G streptococci | 16 |

| Viridans group streptococci, penicillin susceptible | 16 |

| Viridans group streptococci, penicillin resistant | 8 |

| Haemophilus influenzae | 32 |

Data compiled from search results. medchemexpress.commedchemexpress.com

Synthetic Methodologies and Chemical Derivatization of S 6123

Synthetic Pathways to the Oxazolidinone Core Structure of S-6123

The oxazolidinone core is a five-membered heterocyclic ring containing both nitrogen and oxygen. General synthetic approaches to this core structure include the cyclization of molecules containing the requisite alcohol and amine functionalities, often involving a carbonyl source. Methods described in the literature for generating oxazolidinone rings include the reaction of ethanolamines with phosgene (B1210022) equivalents or dimethyl carbonate. wikipedia.org Other strategies involve the incorporation of carbon dioxide into substrates such as propargylic amines or aziridines, often catalyzed by metal complexes. organic-chemistry.orguzh.chacs.orgresearchgate.net

While specific detailed synthetic routes solely focused on the initial synthesis of S-6123 are not extensively detailed in the provided snippets, the development of later oxazolidinones, which built upon the knowledge gained from compounds like S-6123, provides insight into probable synthetic strategies for the core structure with a C5 substituent. For instance, the synthesis of (5S)-(acetamidomethyl)-2-oxazolidinones like eperezolid (B1671371) and linezolid (B1675486) involved the reaction of N-lithiocarbamates of anilines with (R)-glycidyl butyrate. This reaction sequence yielded (R)-5-(hydroxymethyl)-2-oxazolidinones, which are structurally related to S-6123. acs.orgasm.org This suggests that a similar approach, utilizing an appropriately substituted aniline (B41778) and a chiral epoxide precursor, could be a viable pathway to synthesize the (5R)-(hydroxymethyl)-2-oxazolidinone core found in S-6123.

S-6123 is described as a (5R)-(hydroxymethyl)-3-aryl-2-oxazolidinone. acs.orgresearchgate.net This indicates that its synthesis likely involved the formation of the oxazolidinone ring with a hydroxymethyl group already present at the C5 position and an aryl substituent on the nitrogen atom. The (R) configuration at the C5 position is specifically noted for S-6123. acs.orgresearchgate.net The synthesis of (R)-5-(hydroxymethyl)-2-oxazolidinones as intermediates in the production of later oxazolidinones like eperezolid and linezolid supports the idea that precursors containing the chiral hydroxymethyl moiety were utilized to construct the oxazolidinone core in a stereoselective manner. acs.orgasm.org The specific aryl group attached to the nitrogen in S-6123 would be incorporated through the choice of the aniline or a related aromatic precursor in the cyclization reaction.

Strategies for Derivatization and Analog Generation from S-6123

S-6123 served as a starting point for the development of more potent oxazolidinone antibacterial agents. The strategies for derivatization primarily focused on modifying the substituents on the core oxazolidinone structure to enhance antibacterial activity and pharmacological properties.

Further structure-activity relationship (SAR) studies building upon the S-6123 structure led to the identification and synthesis of more active compounds, notably DuP-105 and DuP-721. acs.orgresearchgate.netasm.orgunimib.it These compounds are characterized as (5S)-(acetamidomethyl)-3-aryl-2-oxazolidinone agents. acs.orgasm.org The key chemical modifications from S-6123 to DuP-105 and DuP-721 involved two main areas:

Modification at the C5 Position: The hydroxymethyl group at the C5 position in S-6123 was transformed into an acetamidomethyl group in DuP-105 and DuP-721. acs.orgasm.org This chemical modification at the 5-position substituent was a critical step in improving antibacterial potency.

Modification of the N-Aryl Substituent: The aryl group attached to the nitrogen atom of the oxazolidinone core was also modified. DuP-105 features a 4-(methylsulfinyl)phenyl group, while DuP-721 has a 4-acetylphenyl group. asm.org These specific aryl substitutions on the nitrogen were the result of targeted chemical synthesis and evaluation to optimize activity.

The synthesis of these advanced analogs from precursors like (R)-5-(hydroxymethyl)-2-oxazolidinones, as mentioned for later oxazolidinones, would involve introducing the appropriate aryl group onto the nitrogen and then chemically transforming the hydroxymethyl group at the 5-position into the acetamidomethyl moiety. acs.orgasm.org

The development of oxazolidinones beyond S-6123, including compounds like DuP-105, DuP-721, and later linezolid and eperezolid, involved extensive exploration of incorporating various functional groups at different positions of the oxazolidinone core. This systematic variation of chemical substituents aimed to understand their impact on antibacterial activity, spectrum, and pharmacological properties.

Strategies included modifying the group at the C5 position, as seen in the conversion of the hydroxymethyl group of S-6123 to the acetamidomethyl group of DuP-105 and DuP-721. acs.orgasm.org The nature and position of substituents on the N-aryl ring were also extensively investigated, leading to the identification of specific aryl groups that conferred improved activity. asm.org Furthermore, later research in the oxazolidinone class explored modifications to the oxazolidinone ring itself and the incorporation of diverse functional groups to address issues such as expanded spectrum of activity or improved pharmacokinetic profiles. While the provided information focuses on the early development stemming from S-6123, the progression to later oxazolidinones clearly demonstrates a strategy of systematic functional group incorporation and modification to optimize the properties of this class of antibacterial agents.

Structure Activity Relationship Sar Studies of S 6123 and Analogs

Qualitative Structure-Activity Relationship Investigations

Qualitative SAR involves analyzing how specific structural changes, such as the addition, removal, or substitution of functional groups at different positions on the core scaffold, impact the biological activity in a non-numerical way. Early SAR studies on oxazolidinones, including work stemming from the initial S-6123 lead, focused on the core 3-aryl-2-oxazolidinone ring and the substituent at the C-5 position scilit.comunimib.it.

Initial findings indicated the importance of the 3-(3-fluorophenyl)-oxazolidinone ring system for antibacterial activity . The C-5 substituent also played a key role. S-6123, with a 5-(hydroxymethyl) group, showed weak activity acs.org. Subsequent modifications at the C-5 position, such as the introduction of an acetamidomethyl group, as seen in later compounds like linezolid (B1675486), significantly enhanced antibacterial potency unimib.it. Other C-5 modifications, including 1,2,3-triazol-2-yl-methyl, pyrid-2-yl-oxymethyl, and isoxazol-3-yl-oxymethyl groups, were also explored and found to maintain or improve antibacterial potency compared to acylaminomethyl groups in some contexts .

Studies comparing diverse oxazolidinones against susceptible and resistant bacterial strains revealed that the optimization of substituents on the C- and D-rings, which interact with conserved regions of the ribosomal binding site, is correlated with potency against various strains . Activity against cfr strains, which possess a resistance mechanism, was retained with C-5 hydroxymethyl or 1,2,3-triazole groups, but reduced with acetamide (B32628) substituents . This highlights how qualitative SAR can reveal structural trade-offs related to activity against different resistance mechanisms .

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling builds upon qualitative SAR by establishing mathematical relationships between the structural or physicochemical properties of compounds (descriptors) and their biological activities nih.govlkouniv.ac.injocpr.comneovarsity.org. This approach allows for the prediction of the activity of untested compounds and provides deeper insights into the structural features driving activity nih.govjocpr.comneovarsity.orgvlifesciences.com.

QSAR modeling involves several steps, including data collection, selection of molecular descriptors, model building using statistical or machine learning algorithms, and rigorous validation jocpr.comnih.gov. Descriptors can represent various aspects of a molecule's structure and properties, such as electronic, steric, and lipophilic features nih.govlkouniv.ac.invlifesciences.com.

While specific QSAR models developed solely for S-6123 are not extensively detailed in the provided snippets, the application of QSAR to oxazolidinones in general is well-established jocpr.comneovarsity.orgnih.govcore.ac.uk. QSAR studies in the oxazolidinone series have aimed to correlate structural features with antibacterial activity against various pathogens, including resistant strains unimib.it.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for oxazolidinone antibacterial activity involves correlating molecular descriptors with biological endpoints such as Minimum Inhibitory Concentration (MIC) values unimib.itjocpr.comnih.gov. These models can utilize various statistical techniques, including linear regression and more complex machine learning algorithms jocpr.comnih.gov.

Predictive QSAR models for oxazolidinones can be used to virtually screen large libraries of compounds, prioritizing those with a higher predicted likelihood of possessing desired antibacterial activity jocpr.comneovarsity.orgnih.govimpactfactor.org. This can significantly expedite the drug discovery process by reducing the need for extensive experimental testing jocpr.comimpactfactor.org. The models also help in understanding which structural modifications are likely to lead to improved potency or a broader spectrum of activity jocpr.comvlifesciences.com.

For oxazolidinones, QSAR models have been developed to predict activity against specific targets or pathogens, and against resistant strains unimib.itnih.gov. These models contribute to a rational approach to designing new oxazolidinone analogs with enhanced properties jocpr.comvlifesciences.com.

Stereochemical Influences on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can profoundly influence biological activity uou.ac.insketchy.comgoogle.com. For chiral molecules, different stereoisomers (enantiomers or diastereomers) can exhibit significantly different pharmacological profiles uou.ac.insketchy.com.

Oxazolidinones, including S-6123, contain a chiral center at the C-5 position of the oxazolidone ring scirp.orgscilit.commdpi.com. The stereochemistry at this position is critical for their interaction with the bacterial ribosome, their molecular target scilit.commdpi.com.

Impact of C-5 Configuration on Oxazolidinone Antimicrobial Activity

The stereochemistry at the C-5 position of the oxazolidinone ring has been identified as a key determinant of antimicrobial activity scirp.orgscilit.comunimib.itmdpi.com. The (S) configuration at C-5 is generally characteristic of the substituent in active antibacterial oxazolidinones scirp.orgscilit.commdpi.com.

Early in the development of oxazolidinones, it became evident that the absolute configuration at C-5 was important unimib.it. While S-6123 is described as a (5R)-(hydroxymethyl)-3-aryl-2-oxazolidinone acs.org, demonstrating weak activity, the highly potent later-generation oxazolidinones like linezolid possess the (5S)-(acetamidomethyl) configuration acs.org. This suggests a preference for the (S) configuration at C-5 for optimal antibacterial activity in this class of compounds. The (S) configuration at C-5, along with the acyl-amino-methyl group connected to it and the N-aryl substituent, forms key structural features of the oxazolidinone ring related to their activity scirp.orgscilit.com.

SAR Contributions to Potency and Spectrum Optimization

SAR studies, encompassing both qualitative and quantitative approaches, have been instrumental in optimizing the potency and spectrum of oxazolidinone antibacterial agents unimib.it. By systematically modifying the structure and evaluating the resulting changes in activity, researchers have been able to identify modifications that enhance desired properties.

The initial SAR studies on compounds like S-6123, despite its weak activity, provided a starting point for further optimization acs.orgresearchgate.net. The recognition of the importance of the C-5 substituent and the N-aryl group guided the synthesis and evaluation of numerous analogs scirp.orgscilit.comunimib.it.

Modifications to the C-5 side chain, such as the shift from a hydroxymethyl group in S-6123 to an acetamidomethyl group in later compounds, led to significant improvements in potency acs.orgunimib.it. Further exploration of diverse substituents at C-5, including heterocyclic rings, continued to refine activity profiles .

Optimization efforts also focused on the N-aryl substituent and the addition of substituents to this ring system scirp.orgscilit.comunimib.it. For instance, the presence of a fluorine atom at the para position of the N-phenyl ring, as seen in linezolid, enhances antibacterial activity scirp.org. Substituents in the ortho or meta positions of the 3-phenyl ring can also influence potency .

The development of compounds like DuP 105 and DuP 721 from the initial S-6123 lead exemplifies how SAR studies contribute to the optimization of oxazolidinones acs.orgresearchgate.net. These later compounds, with modified structures based on SAR insights, demonstrated improved antibacterial activity acs.orgresearchgate.net.

SAR studies have also contributed to understanding and overcoming resistance mechanisms. By studying the activity of analogs against resistant strains (e.g., those with ribosomal mutations or cfr methylation), researchers can identify structural features that maintain activity in the presence of resistance . This information guides the design of new oxazolidinones with improved profiles against resistant bacteria .

Molecular Target Identification and Validation in S 6123 Research

Experimental Approaches to Target Deconvolution for S-6123

Target deconvolution, the process of identifying the molecular targets of a bioactive compound, often employs a combination of experimental strategies researchgate.netnih.gov. For S-6123, approaches likely involve techniques capable of identifying direct binding partners and assessing the functional consequences of target perturbation.

Affinity-Based Proteomics for Binding Partner Identification

Affinity-based proteomics is a powerful set of techniques used to identify proteins that directly bind to a small molecule like S-6123 within a complex biological sample researchgate.netnih.govwhiterose.ac.uk. These methods typically involve immobilizing the compound or an analog onto a solid support (an "affinity matrix" or "bait molecule") creative-proteomics.com. Cellular lysates or protein extracts are then incubated with the immobilized compound, allowing potential binding partners to be captured creative-proteomics.comevotec.com. After washing away non-specifically bound proteins, the captured proteins are eluted and identified, commonly using mass spectrometry (MS) researchgate.netwhiterose.ac.ukevotec.com.

A key methodology within affinity-based proteomics is Capture Compound Mass Spectrometry (CCMS), a proprietary platform used for the identification and characterization of small molecule-protein interactions criver.com. CCMS utilizes trifunctional molecules (Capture Compounds®) that can reversibly interact with target proteins and then be covalently linked through photo-activation criver.com. A competition experiment, where an excess of free ligand is added, helps distinguish specific from non-specific binding criver.com. This approach enables unbiased, proteome-wide profiling to identify and quantify compound interactions evotec.com. Evotec's Cellular Target Profiling™ is an example of a chemical proteomic approach that uses high-end quantitative mass spectrometry for unbiased target deconvolution and selectivity profiling evotec.com.

While specific data tables detailing the proteins identified through affinity-based proteomics for S-6123 were not found in the provided search results, this methodology is a standard approach for identifying the direct binding partners of small molecules. The principle involves incubating the immobilized compound with a sample, capturing bound proteins, and identifying them via mass spectrometry researchgate.netwhiterose.ac.ukevotec.com.

Genetic Methods for Target Perturbation Studies

Genetic methods complement affinity-based approaches by allowing researchers to investigate the functional role of putative targets. These techniques involve altering the expression or function of a specific gene (and thus the corresponding protein) to observe the effect on the biological outcome modulated by the compound opentargets.orgarxiv.org.

Common genetic perturbation methods include:

Gene Knockdown or Knockout: Reducing or eliminating the expression of a suspected target gene using techniques like RNA interference (RNAi) or CRISPR-Cas9 technologynetworks.comopentargets.orgarxiv.org. If perturbing the gene mimics or affects the phenotype observed with S-6123 treatment, it supports the protein product of that gene being a relevant target.

Gene Overexpression: Increasing the expression of a gene to see if it alters the cell's response to S-6123.

Mutant Studies: Introducing specific mutations into the suspected target gene to study how these alterations affect the compound's binding or activity.

Genetic perturbation experiments, particularly large-scale screens using technologies like CRISPR, are instrumental in functional genomic mapping and identifying drug targets opentargets.orgarxiv.orgresearchgate.net. These methods can help confirm if modulating a suspected target produces the desired biological effect technologynetworks.comopentargets.org.

While specific data from genetic perturbation studies directly linked to S-6123 were not detailed in the search results, these methods are broadly applied in target deconvolution to functionally validate targets identified through other means researchgate.netnih.gov.

Validation of Ribosomal Proteins as Primary Targets

The initial characterization of S-6123 indicated that it inhibits ribosomal protein synthesis medchemexpress.com. This finding strongly suggested that ribosomal proteins, the key components of the cellular machinery responsible for translation, are the primary targets of the compound. Ribosomes are composed of ribosomal RNA (rRNA) and numerous ribosomal proteins, organized into small (40S) and large (60S) subunits abclonal.comabclonal.com.

Validation of ribosomal proteins as primary targets would involve demonstrating a direct and functional interaction between S-6123 and specific ribosomal proteins or ribosomal subunits. This could be achieved through:

Direct Binding Assays: Confirming the binding of S-6123 to isolated ribosomal proteins or ribosomal subunits using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Structural Studies: Determining the co-crystal structure of S-6123 bound to a ribosomal component to visualize the interaction site at an atomic level.

Biochemical Assays: Showing that S-6123 directly inhibits the function of isolated ribosomes or ribosomal subunits in in vitro translation systems.

Cellular Thermal Shift Assay (CETSA): Assessing the thermal stability of ribosomal proteins in the presence and absence of S-6123 in live cells. Binding of a ligand often increases the thermal stability of its target protein.

One search result indicates that S-6123 inhibits ribosomal protein synthesis without inhibiting DNA or RNA synthesis medchemexpress.com. This functional data provides strong initial evidence supporting ribosomal proteins as the relevant targets. Further validation experiments, likely employing the methods described above, would be necessary to definitively confirm the specific ribosomal protein(s) and the nature of their interaction with S-6123. The search results specifically mention ribosomal protein S6 (RPS6) as a component of the 40S subunit and a substrate of protein kinases involved in regulating translation abclonal.comabclonal.comcellsignal.com. While not explicitly stated as the target of S-6123 in the provided snippets, ribosomal proteins like RPS6 are key players in the process inhibited by S-6123.

Investigation of Potential Off-Target Interactions

While S-6123 is characterized by its effect on ribosomal protein synthesis, it is important to investigate potential interactions with other cellular proteins or pathways, known as off-target interactions criver.com. Off-target binding can lead to unintended biological effects and potential toxicity criver.com.

Investigation of potential off-target interactions for S-6123 would likely involve broad screening approaches, such as:

Proteome-wide Binding Assays: Using affinity-based proteomics techniques (like CCMS) in a non-biased manner to identify all proteins that bind to S-6123, not just the suspected ribosomal targets evotec.com. This can reveal unintended binding partners.

Cell-Based Assays: Screening S-6123 in a panel of cell lines or assays designed to detect activity against various protein families (e.g., kinases, GPCRs, ion channels) or cellular processes mdpi.comnih.gov.

Computational Predictions: Utilizing in silico tools that predict potential off-target interactions based on the chemical structure of S-6123 and known ligand-target relationships researchgate.net.

Identifying and characterizing off-target interactions early in the research process is crucial for understanding the full biological profile of S-6123 and mitigating potential liabilities criver.comcriver.com. While the provided search results emphasize the ribosomal target, a comprehensive investigation would include evaluating potential interactions beyond the ribosome.

Preclinical Biological Activity Assessment of S 6123

In Vitro Antimicrobial Spectrum and Potency

The in vitro activity of S-6123 has been evaluated against a range of clinical isolates, demonstrating activity against both Gram-positive and Gram-negative bacteria, albeit with varying potency. nih.govnih.gov

Activity Profile Against Gram-Positive Bacterial Strains (e.g., Staphylococci, Nonenterococcal Streptococci)

S-6123 exhibits potent antimicrobial activity against various Gram-positive bacteria. medchemexpress.com Studies comparing S-6123 with other orally administered agents against 328 clinical isolates showed that the compound was moderately active against 90% of staphylococci and nonenterococcal streptococci. nih.govnih.gov Minimum Inhibitory Concentration (MIC) values for these organisms ranged from 16 to 64 µg/ml. nih.govnih.gov

Specific MIC values reported for S-6123 against certain Gram-positive strains include:

Streptococcus pyogenes: 16 µg/ml medchemexpress.com

Streptococcus agalactiae: 32 µg/ml medchemexpress.com

Group C and G streptococci: 16 µg/ml medchemexpress.com

Viridans group streptococci, penicillin susceptible: 8 µg/ml medchemexpress.com

Viridans group streptococci, penicillin resistant: 32 µg/ml medchemexpress.com

These data suggest a generally favorable activity profile against key Gram-positive pathogens.

Activity Profile Against Gram-Negative Bacterial Strains (e.g., Haemophilus influenzae, Escherichia coli)

Against Gram-negative bacteria, S-6123 demonstrated moderate activity against Haemophilus influenzae, with MICs ranging from 16 to 64 µg/ml against 90% of isolates tested. nih.govnih.gov However, S-6123 showed minimal activity against enterococci and facultative Gram-negative bacilli. nih.govnih.gov

Efficacy Against Beta-Lactam Resistant Bacterial Strains

A notable aspect of S-6123's in vitro activity is its efficacy against strains resistant to beta-lactam antibiotics. nih.govnih.gov The compound was found to be moderately active against staphylococci, nonenterococcal streptococci, and Haemophilus influenzae, including isolates that were resistant to beta-lactam drugs. nih.govnih.gov This suggests that S-6123's distinct mechanism of action, which targets ribosomal protein synthesis rather than cell wall synthesis inhibited by beta-lactams, allows it to retain activity against bacteria that have developed resistance to beta-lactam antibiotics, often through the production of beta-lactamases or alterations in penicillin-binding proteins. wikipedia.orgnih.govmdpi.comyoutube.com

Characterization of Bacteriostatic Activity

Studies have characterized S-6123 as demonstrating primarily bacteriostatic activity against susceptible organisms. nih.govasm.org This means that the compound inhibits the growth and reproduction of bacteria rather than directly killing them. This is consistent with its mechanism of inhibiting protein synthesis, which halts bacterial proliferation. nih.govnih.gov

In Vivo Efficacy in Established Animal Models of Infection

Beyond in vitro assessments, the efficacy of S-6123 has been investigated in established animal models of infection. nih.govacs.orgasm.orgchemdiv.com Animal models, particularly rodents like rats and mice, are commonly used in preclinical studies to evaluate the efficacy of potential therapeutic agents against various infections. researchgate.netinfinixbio.comnuchemsciences.comnovainsilico.ai

Demonstration of Efficacy in Bacterial Peritonitis Models (e.g., Rat Escherichia coli Peritonitis)

S-6123 has demonstrated significant activity in a lethal rat Escherichia coli peritonitis model. nih.govnih.gov Peritonitis models, often induced by bacterial inoculation, are used to evaluate the ability of antimicrobial agents to treat systemic infections within the abdominal cavity. wjgnet.comjournalijtdh.comnih.govmdpi.com In this specific model, S-6123 exhibited significant activity even at serum concentrations that were one-tenth of the in vitro MIC against the infecting organism. nih.govnih.gov This finding suggests that while the in vitro activity might appear moderate against some Gram-negative organisms like E. coli, the compound can achieve therapeutic efficacy in a complex in vivo environment, potentially due to factors like drug distribution, metabolism, or interaction with the host immune system.

Summary of In Vitro Activity (Representative Data)

| Bacterial Species | Activity Profile | Representative MIC Range (µg/ml) |

| Staphylococci | Moderately Active | 16 - 64 nih.govnih.gov |

| Nonenterococcal Streptococci | Moderately Active | 16 - 64 nih.govnih.gov |

| Streptococcus pyogenes | Potent Activity | 16 medchemexpress.com |

| Streptococcus agalactiae | Potent Activity | 32 medchemexpress.com |

| Group C and G streptococci | Potent Activity | 16 medchemexpress.com |

| Viridans group streptococci (Pen-S) | Potent Activity | 8 medchemexpress.com |

| Viridans group streptococci (Pen-R) | Potent Activity | 32 medchemexpress.com |

| Haemophilus influenzae | Moderately Active | 16 - 64 nih.govnih.gov |

| Enterococci | Minimally Active | Not specified in range nih.govnih.gov |

| Facultative Gram-Negative Bacilli | Minimally Active | Not specified in range nih.govnih.gov |

| Beta-Lactam Resistant Strains (Gram+) | Active (within activity profile) | 16 - 64 nih.govnih.gov |

Summary of In Vivo Efficacy Findings

| Animal Model | Infecting Organism | Key Finding |

| Rat Bacterial Peritonitis | Escherichia coli | Significant activity observed at serum concentrations 1/10th of the in vitro MIC. nih.govnih.gov |

Oral Activity Assessment in Preclinical Models

S-6123 is a synthetic antimicrobial compound identified as an early lead within the oxazolidinone series fishersci.cauni.luguidetopharmacology.org. Also referred to as analogue 2, it was developed through chemical modification of an earlier compound uni.luresearchgate.net. Preclinical assessments included evaluation of its oral activity in various models fishersci.caguidetopharmacology.orgresearchgate.net.

In vitro activity assessments compared S-6123 with other orally administered agents against a panel of 328 clinical isolates fishersci.caguidetopharmacology.org. S-6123 demonstrated modest in vitro activity researchgate.net. It was found to be moderately active, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 64 micrograms/ml, against 90% of tested staphylococci, nonenterococcal streptococci, and Haemophilus influenzae. This activity included strains resistant to beta-lactam antibiotics fishersci.ca. However, S-6123 exhibited minimal activity against enterococci and facultative gram-negative bacilli fishersci.ca.

Summary of In Vitro Activity of S-6123 Against Select Bacterial Groups

| Bacterial Group | Activity Level | MIC Range (µg/mL) | % of Isolates Inhibited | Notes |

|---|---|---|---|---|

| Staphylococci | Moderate | 16-64 | 90% (combined with others) | Includes beta-lactam resistant strains |

| Nonenterococcal Streptococci | Moderate | 16-64 | 90% (combined with others) | Includes beta-lactam resistant strains |

| Haemophilus influenzae | Moderate | 16-64 | 90% (combined with others) | Includes beta-lactam resistant strains |

| Enterococci | Minimal | >64 (implied) | Not specified | |

| Facultative Gram-Negative Bacilli | Minimal | >64 (implied) | Not specified |

Computational Modeling and Simulation in S 6123 Drug Discovery

Molecular Docking Simulations of S-6123 with Ribosomal Subunits

Molecular docking simulations are a key SBDD technique used to predict the preferred binding orientation (pose) of a ligand within a receptor binding site and to estimate the binding affinity. For oxazolidinone antibiotics, molecular docking is commonly used to study their interaction with the bacterial ribosome. While direct docking studies of S-6123 were not described in the provided snippets, molecular modeling studies have been performed for other oxazolidinones like Linezolid (B1675486) and Ranbezolid to understand how they fit into the active site of ribosomes researchgate.net. These studies can reveal the specific ribosomal residues or RNA nucleotides that interact with the drug molecule, providing insights into the mechanism of action and potential resistance mechanisms. For instance, molecular modeling studies showed that Linezolid and Ranbezolid fit in similar manners in the ribosomal active site, with calculated theoretical binding affinities researchgate.net.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. In the context of drug discovery, MD simulations can provide insights into the conformational flexibility of both the ligand and the target, the stability of the ligand-target complex, and the dynamics of binding and unbinding processes. While specific MD simulations involving S-6123 were not mentioned in the search results, MD simulations are valuable for refining docking poses, assessing the stability of the oxazolidinone-ribosome complex, and understanding how the ribosome might reconfigure upon ligand binding. These simulations can capture the dynamic nature of molecular interactions, which is not possible with static docking methods.

Homology Modeling for Protein Structure Prediction in Target Studies

Homology modeling is a technique used to build a three-dimensional model of a protein when its amino acid sequence is known, but its experimental structure is not available. This method relies on the principle that proteins with similar sequences often have similar structures. While the primary target of oxazolidinones is ribosomal RNA, ribosomal proteins also play a role in the structure of the binding site. If the experimental structure of a relevant bacterial ribosome or ribosomal protein was not available, homology modeling could potentially be used to generate a structural model for use in SBDD studies. The provided information does not indicate whether homology modeling was specifically applied in studies related to S-6123 or other oxazolidinones mentioned.

Chemical Biology Perspectives on S 6123 and Oxazolidinones

S-6123 as a Chemical Probe for Investigating Ribosomal Function and Translational Control

S-6123 functions by inhibiting bacterial protein synthesis researchgate.netnih.gov. Its mechanism of action involves targeting the ribosome, specifically the 50S ribosomal subunit researchgate.netasm.org. Studies have shown that S-6123 inhibits ribosomal protein synthesis without inhibiting DNA or RNA synthesis researchgate.netnih.gov. This indicates a specific interaction with the protein-synthesizing machinery.

Oxazolidinones, including S-6123, interfere with an early step in protein synthesis initiation acs.orgresearchgate.net. They bind to the 23S ribosomal RNA (rRNA) of the 50S subunit and hinder the formation of the functional ribosomal complex necessary for the start of protein synthesis researchgate.netnih.gov. This unique mechanism, distinct from other protein synthesis inhibitors, makes S-6123 and its analogues valuable chemical probes for dissecting the intricacies of bacterial translation initiation researchgate.netnih.gov.

Research using oxazolidinones has contributed to understanding how the ribosome facilitates the binding of initiator tRNA to the P-site of the peptidyl transferase center nih.govfrontiersin.org. By binding to the 50S subunit, oxazolidinones can also indirectly interact with the 30S subunit, preventing the formation of the N-formyl-methionyl-tRNA-ribosome-mRNA ternary complex nih.gov. This highlights their utility in probing the dynamic interactions between ribosomal subunits and translation factors during the initiation phase.

Integration of Chemical Synthesis and Biological Assays in S-6123 Research

The development and study of S-6123 and subsequent oxazolidinones exemplify the crucial integration of chemical synthesis and biological assays in drug discovery and chemical biology research sci-hub.seresearchgate.netsemanticscholar.org.

Initial chemical synthesis efforts by companies like EI DuPont de Nemours & Co., Inc. led to the discovery of the oxazolidinone series, with S-6123 being an early representative acs.orgresearchgate.net. Subsequent optimization through chemical modification and structure-activity relationship (SAR) studies were guided by biological assays evaluating antibacterial activity acs.orgunimib.it.

Biological assays, such as in vitro activity testing against various clinical isolates, were essential in characterizing the potency and spectrum of S-6123 nih.gov. These assays, which determined minimum inhibitory concentrations (MICs), provided critical data on the compound's effectiveness against different bacterial strains, including those resistant to other antibiotics nih.govunimib.it.

The interplay between synthesis and assay allowed researchers to understand how structural changes in the oxazolidinone core affected their biological activity and interaction with the bacterial ribosome unimib.it. This iterative process of designing and synthesizing new analogues, followed by rigorous biological evaluation, was fundamental in the progression from early compounds like S-6123 to later, more potent oxazolidinones like linezolid (B1675486) and eperezolid (B1671371) acs.orgunimib.it.

Leveraging S-6123 for Broader Insights into Bacterial Physiology and Drug Resistance Mechanisms

Studies involving S-6123 and other oxazolidinones have provided broader insights into bacterial physiology and the mechanisms by which bacteria develop resistance to antibiotics.

The primary target of S-6123, the bacterial ribosome, is a fundamental component of bacterial life, essential for protein synthesis and thus for growth and survival researchgate.netfrontiersin.org. By inhibiting this vital process, oxazolidinones illuminate the critical role of efficient translation in bacterial physiology.

Furthermore, research into resistance mechanisms against oxazolidinones, initially observed with compounds like S-6123, has been highly informative researchgate.netasm.org. Resistance to oxazolidinones often involves alterations in the ribosomal target site, specifically point mutations in the 23S rRNA gene researchgate.netasm.org. For instance, mutations at positions G2447U and G2576U in the 23S rRNA have been identified as contributing to oxazolidinone resistance researchgate.net.

Investigating how these ribosomal modifications affect drug binding and translational function provides valuable data on the adaptability of bacteria and the specific interactions between antibiotics and their targets asm.org. This knowledge is crucial for understanding the evolution of drug resistance and for the rational design of new antimicrobial agents aimed at overcoming these mechanisms nih.govresearchgate.net. While S-6123 itself showed only moderate activity compared to later oxazolidinones, its study as an early compound helped pave the way for understanding the mechanism of action and potential resistance pathways for this important class of antibiotics acs.orgnih.gov.

Q & A

Q. What are the foundational structural characteristics of S-6123 that informed subsequent structure-activity relationship (SAR) studies in oxazolidinone antibiotics?

S-6123, a 5-hydroxymethyl oxazolidinone derivative, was pivotal in early SAR studies due to its (5R)-configuration and moderate antimicrobial activity. Initial structural modifications focused on optimizing the hydroxymethyl group and aryl substituents, revealing that stereochemistry and side-chain functionalization significantly impacted bacterial binding affinity. For example, replacing the hydroxymethyl group with an acetamidomethyl moiety (as in DuP 721) enhanced Gram-positive coverage and potency . Researchers should prioritize crystallographic analysis and molecular docking to map critical interactions with bacterial ribosomes.

Q. How did early in vitro and in vivo data for S-6123 reveal discrepancies in its antimicrobial efficacy, and what methodological considerations are critical for interpreting such contradictions?

S-6123 exhibited moderate in vitro activity against select Gram-positive bacteria but demonstrated improved in vivo efficacy in murine infection models. This discrepancy underscores the importance of evaluating pharmacokinetic parameters (e.g., bioavailability, tissue penetration) and host-pathogen interactions. Researchers should cross-reference MIC (minimum inhibitory concentration) assays with time-kill curve analyses and murine survival studies while controlling for metabolism differences between in vitro and in vivo systems .

Advanced Research Questions

Q. What experimental design principles should guide the optimization of S-6123 derivatives for enhanced antimicrobial activity and reduced toxicity?

- Step 1 : Use combinatorial chemistry to generate analogs with variations in the oxazolidinone core and side chains.

- Step 2 : Prioritize compounds showing >90% inhibition in Staphylococcus aureus luciferase-based reporter assays.

- Step 3 : Conduct ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling in hepatocyte models to identify metabolic liabilities.

- Step 4 : Validate selectivity via cytotoxicity assays against mammalian cell lines (e.g., HEK-293) .

Q. How can researchers resolve contradictions between S-6123's moderate in vitro activity and its historical significance in antibiotic development?

S-6123’s role as a scaffold for later derivatives (e.g., DuP 721) highlights the value of iterative SAR studies. To contextualize its modest activity, employ comparative frameworks:

- Analyze binding kinetics (e.g., ) of S-6123 vs. later analogs using surface plasmon resonance.

- Use transcriptomic profiling to identify bacterial stress responses unique to S-6123 exposure.

- Cross-reference historical patent data with modern bioinformatics tools to map structural evolution trends .

Q. What advanced computational or experimental techniques are recommended to elucidate the molecular interactions between S-6123 and bacterial targets despite its moderate binding affinity?

- Molecular Dynamics Simulations : Model ribosome-ligand interactions over 100-ns trajectories to identify transient binding pockets.

- Cryo-EM : Resolve near-atomic structures of S-6123 bound to Staphylococcus aureus 70S ribosomes.

- Alanine Scanning Mutagenesis : Pinpoint ribosomal proteins critical for S-6123 binding .

Q. How can researchers systematically compare the therapeutic potential of S-6123 with its successors (e.g., DuP 721) using contemporary bioanalytical frameworks?

- Pharmacodynamic Index : Calculate ratios for both compounds in neutropenic murine models.

- Resistance Induction : Serial passage assays under sub-MIC conditions to compare mutation rates.

- Toxicity Ratios : Dose-range findings normalized to human equivalent doses (HED) using allometric scaling .

Methodological Guidelines

Q. What statistical approaches are optimal for analyzing dose-response data from S-6123 antimicrobial assays?

- Fit dose-response curves using a four-parameter logistic model ().

- Apply ANOVA with Tukey’s post-hoc test to compare efficacy across bacterial strains.

- Report 95% confidence intervals for all potency metrics to address variability .

Q. How should researchers validate the purity and identity of S-6123 analogs in synthetic chemistry studies?

- Purity : HPLC with UV detection (≥95% purity threshold; column: C18, 5 µm).

- Identity : (400 MHz, DMSO-d6) and HRMS (ESI+), cross-referenced with synthetic intermediates .

Data Analysis and Reporting

Q. What strategies mitigate biases when interpreting historical S-6123 data from pre-clinical studies?

Q. How can researchers structure a comparative analysis of S-6123’s in vitro vs. in vivo pharmacokinetic parameters?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.